4-ethoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-2-25-15-5-3-14(4-6-15)18(23)20-13-16-19-8-7-17(21-16)22-9-11-24-12-10-22/h3-8H,2,9-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNYGACVLLWUPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=NC=CC(=N2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Selection
The target molecule can be dissected into two primary fragments: 4-ethoxybenzoic acid and (4-morpholinopyrimidin-2-yl)methanamine . Retrosynthetic disconnection at the amide bond suggests coupling these components via standard acylation protocols. Critical challenges include the synthesis of the morpholine-functionalized pyrimidine amine and ensuring regioselective substitutions on the pyrimidine ring.
Synthesis of (4-Morpholinopyrimidin-2-yl)methanamine
Reductive Amination of Pyrimidine Carbaldehydes
An alternative route involves synthesizing 4-morpholinopyrimidine-2-carbaldehyde through Vilsmeier-Haack formylation of 4-morpholinopyrimidine. Reductive amination with ammonium acetate and NaBH3CN directly furnishes the desired amine.
Amide Coupling Methodologies
The final step involves coupling 4-ethoxybenzoic acid with (4-morpholinopyrimidin-2-yl)methanamine . Multiple activation strategies have been explored:
Acid Chloride-Mediated Acylation
Activation of the carboxylic acid with thionyl chloride (SOCl2) generates 4-ethoxybenzoyl chloride , which reacts with the amine in dichloromethane (DCM) at 0–25°C. Triethylamine (Et3N) is employed as a base to scavenge HCl, yielding the amide in 70–80% efficiency.
Coupling Reagent-Assisted Synthesis
Modern peptide coupling agents such as HATU or EDCI/HOBt enhance reaction efficiency under mild conditions. For instance, combining 4-ethoxybenzoic acid (1.1 equiv), HATU (1.05 equiv), and DIPEA (3 equiv) in DMF, followed by addition of the amine, achieves >90% conversion at room temperature.
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
Analytical Characterization and Validation
Spectroscopic Confirmation
- NMR Spectroscopy : Key signals include the ethoxy group’s triplet at δ 1.35 ppm (CH3) and quartet at δ 4.05 ppm (OCH2) in the 1H NMR spectrum. The morpholine protons appear as a multiplet at δ 3.70–3.75 ppm.
- HRMS : Molecular ion peak at m/z 385.1774 ([M+H]+) confirms the molecular formula C19H24N4O3.
Comparative Evaluation of Synthetic Routes
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| SNAr + Buchwald-Hartwig | 65% | High regioselectivity, scalable | Requires palladium catalysts |
| Reductive Amination | 58% | Avoids halogenated intermediates | Lower yields due to side reactions |
| Cyanide Substitution | 72% | Simple reduction step | Toxicity concerns with cyanide |
Industrial-Scale Considerations
- Cost Efficiency : Morpholine and 2,4-dichloropyrimidine are commercially available at scale, favoring the SNAr route.
- Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.
Scientific Research Applications
4-ethoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, influencing processes such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-ethoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide and related compounds:
Key Structural and Functional Insights:
Core Heterocycle Variations: The pyrimidine core in the target compound contrasts with quinazoline in compound 32 and thieno[2,3-d]pyrimidine in 8b . Thieno derivatives, with a sulfur atom, may improve lipophilicity and membrane permeability .
Substituent Effects: The morpholino group in the target compound likely improves solubility compared to the trifluoromethyl phenoxy group in 8b, which increases electronegativity and metabolic stability but may reduce solubility . Ethoxybenzamide vs. methoxybenzamide: Ethoxy’s larger alkyl chain could enhance hydrophobic interactions in target binding compared to methoxy .
Synthetic Accessibility :
- Low yields (e.g., 7.3% for compound 32 ) indicate challenges in coupling bulky aromatic amines with benzoic acids. The target compound’s synthesis might face similar hurdles unless optimized.
Biological Activity
4-ethoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C19H24N4O2
- Molecular Weight : 336.42 g/mol
The structure includes an ethoxy group, a morpholinopyrimidine moiety, and a benzamide unit, which contribute to its biological properties.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:
Target Enzymes
- Inducible Nitric Oxide Synthase (iNOS) : This enzyme is involved in the production of nitric oxide, a mediator of inflammation. The compound has been shown to inhibit iNOS activity, leading to reduced nitric oxide production.
- Cyclooxygenase-2 (COX-2) : COX-2 is another key player in inflammatory processes. Inhibition of COX-2 by the compound results in decreased levels of pro-inflammatory prostaglandins.
Anti-inflammatory Effects
Research indicates that this compound significantly reduces the expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This reduction correlates with decreased levels of inflammatory cytokines, suggesting its potential as an anti-inflammatory therapeutic agent.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation. Specifically, it affects the ERK5 signaling pathway, which is crucial for cell growth and differentiation .
Case Studies
Research Applications
The compound serves multiple roles in scientific research:
- Medicinal Chemistry : As a lead compound for developing new anti-inflammatory and anticancer drugs.
- Biochemical Studies : Used to explore molecular interactions within inflammatory pathways.
- Pharmacology : Investigated for its pharmacokinetic properties to optimize therapeutic formulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
